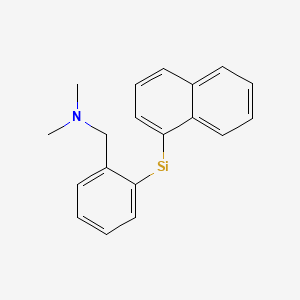
Methyl 4-(acetyloxy)hept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetyloxy)hept-2-enoate is an organic compound with a complex structure that includes an ester functional group, an acetoxy group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)hept-2-enoate typically involves the esterification of 4-hydroxyhept-2-enoic acid with methanol in the presence of an acid catalyst. The acetoxy group is introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acetyloxy)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction, and hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
Methyl 4-(acetyloxy)hept-2-enoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(acetyloxy)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester and acetoxy groups can undergo hydrolysis, while the double bond can participate in addition reactions. These interactions are mediated by various enzymes and catalysts, targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-heptenoate
- Methyl 4-hydroxyhept-2-enoate
- Methyl 4-(methoxy)hept-2-enoate
Uniqueness
Methyl 4-(acetyloxy)hept-2-enoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
88399-91-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(14-8(2)11)6-7-10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
GNSYJDLCVOHEPH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=CC(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)


![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)

![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)

